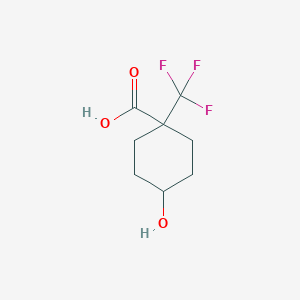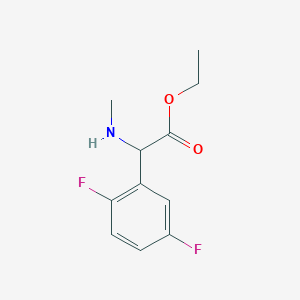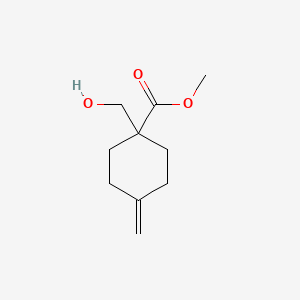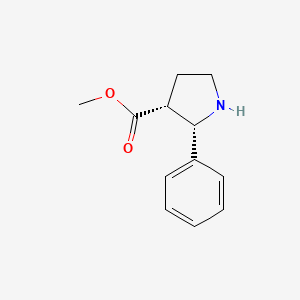
1-(5,6-Dimethylpyrimidin-4-yl)methanaminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,6-Dimethylpyrimidin-4-yl)methanaminedihydrochloride is a chemical compound with the molecular formula C7H11N3.2ClH. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its pyrimidine ring structure, which is substituted with dimethyl groups at positions 5 and 6, and a methanamine group at position 4. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the compound.
Métodos De Preparación
The synthesis of 1-(5,6-Dimethylpyrimidin-4-yl)methanaminedihydrochloride involves several steps. One common method includes the reaction of 5,6-dimethylpyrimidine with formaldehyde and ammonium chloride under acidic conditions to form the intermediate methanamine derivative. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to enhance yield and purity .
Análisis De Reacciones Químicas
1-(5,6-Dimethylpyrimidin-4-yl)methanaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles such as halides, thiols, or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
1-(5,6-Dimethylpyrimidin-4-yl)methanaminedihydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets.
Industry: In industrial applications, the compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(5,6-Dimethylpyrimidin-4-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of pyrimidine biosynthesis enzymes, leading to reduced nucleotide production and affecting cell proliferation . The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(5,6-Dimethylpyrimidin-4-yl)methanaminedihydrochloride can be compared with other similar compounds, such as:
1-(4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride: This compound has a similar structure but differs in the position of the dimethyl groups on the pyrimidine ring.
1-(4,5,6-Trimethoxyindan-1-yl)methanamine: This compound is a mescaline analogue with a different core structure but similar functional groups.
The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring, which influences its reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C7H13Cl2N3 |
|---|---|
Peso molecular |
210.10 g/mol |
Nombre IUPAC |
(5,6-dimethylpyrimidin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5-6(2)9-4-10-7(5)3-8;;/h4H,3,8H2,1-2H3;2*1H |
Clave InChI |
FEINYNDPNLMBDI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN=C1CN)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


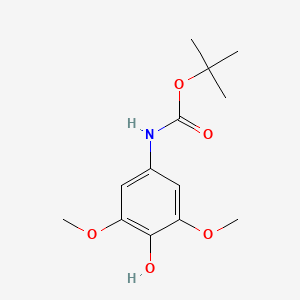

![6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B13537354.png)
![Potassium (6,6-dimethylspiro[3.3]heptan-2-yl)trifluoroborate](/img/structure/B13537367.png)
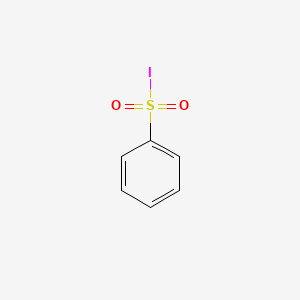

![[1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine](/img/structure/B13537385.png)
